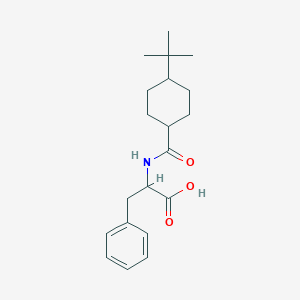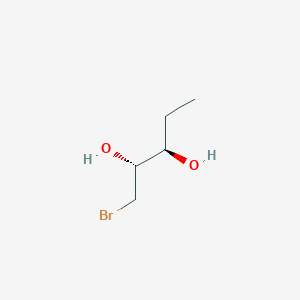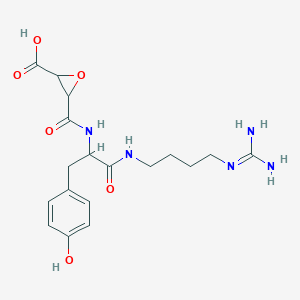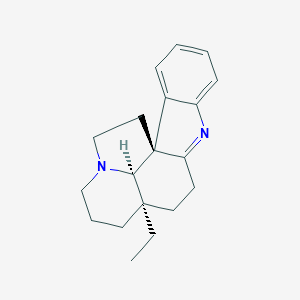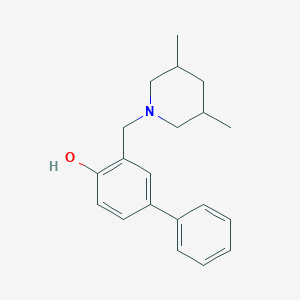
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol, commonly known as DMPO, is a spin trapping agent that is widely used in scientific research. It is a highly reactive compound that is capable of reacting with free radicals and other reactive species, thereby allowing for their detection and characterization.
Wissenschaftliche Forschungsanwendungen
DMPO is used in a variety of scientific research applications, including the detection of free radicals and other reactive species in biological systems. It is also used in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies. DMPO is particularly useful in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a key role in many biological processes.
Wirkmechanismus
DMPO works by trapping free radicals and other reactive species, forming stable adducts that can be detected and characterized. It does this by reacting with the unpaired electron of the free radical, forming a covalent bond. The resulting adduct can then be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
DMPO has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and other reactive species. It has also been shown to reduce oxidative stress and inflammation, and to protect against DNA damage. DMPO has potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPO is its high reactivity and specificity for free radicals and other reactive species. It is also relatively easy to use and can be detected using a variety of analytical techniques. However, DMPO has some limitations, including its potential toxicity and the need for careful handling and storage. It can also react with other compounds in biological systems, leading to potential false positives.
Zukünftige Richtungen
There are a number of future directions for research on DMPO, including the development of new spin trapping agents with improved specificity and reactivity. There is also a need for further research into the mechanisms of action of DMPO and its potential therapeutic applications. Other areas of research include the use of DMPO in the study of aging and age-related diseases, as well as in the development of new diagnostic tools for disease detection.
Synthesemethoden
DMPO can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 4-bromobiphenyl in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpiperidine with 4-nitrobiphenyl, followed by reduction with sodium borohydride. The purity of DMPO can be determined using high-performance liquid chromatography (HPLC).
Eigenschaften
CAS-Nummer |
106609-34-1 |
|---|---|
Molekularformel |
C20H25NO |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-phenylphenol |
InChI |
InChI=1S/C20H25NO/c1-15-10-16(2)13-21(12-15)14-19-11-18(8-9-20(19)22)17-6-4-3-5-7-17/h3-9,11,15-16,22H,10,12-14H2,1-2H3 |
InChI-Schlüssel |
ISBGXYIDOMUACZ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Synonyme |
4-Biphenylol, 3-((3,5-dimethylpiperidino)methyl)-4-hydroxybiphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




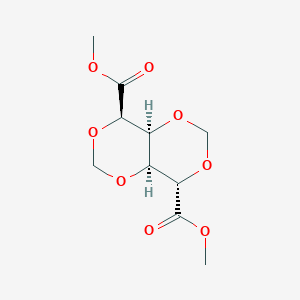
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)

